molecular formula C22H16BrN5O3S B2368362 3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-63-8

3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2368362
CAS No.: 895640-63-8
M. Wt: 510.37
InChI Key: SXZGXQHHDPLPFE-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-bromobenzenesulfonyl group at position 3 and a 2-methoxyphenylamine moiety at position 3. The compound is of interest in medicinal chemistry due to the known bioactivity of triazoloquinazoline derivatives, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O3S/c1-31-19-9-5-3-7-17(19)24-20-16-6-2-4-8-18(16)28-21(25-20)22(26-27-28)32(29,30)15-12-10-14(23)11-13-15/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZGXQHHDPLPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Formation: The quinazoline moiety can be constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

1. Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. Studies have demonstrated that the incorporation of a sulfonyl group enhances the cytotoxic effects against various cancer cell lines. The bromobenzene moiety may also contribute to increased potency by facilitating interactions with target proteins involved in cancer progression .

2. Antimicrobial Properties
The sulfonamide functional group is known for its antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

3. Central Nervous System Effects
There is ongoing research into the compound's effects on neurotransmitter systems. It may act as a selective antagonist at specific serotonin receptors, indicating potential applications in treating neurological disorders such as depression and anxiety .

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science:

1. Organic Electronics
Due to its electronic properties, the compound can be utilized in organic semiconductor applications. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Photovoltaic Devices
Research into the photovoltaic properties of triazoloquinazolines suggests that this compound could enhance the efficiency of solar cells by improving charge transport and stability under operational conditions .

Case Studies

Several studies have documented the applications and biological activities of 3-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine:

StudyFocus AreaFindings
Anticancer ActivityDemonstrated cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency.
Organic ElectronicsShowed potential as a semiconductor with favorable charge mobility characteristics in thin-film transistors.
CNS EffectsIdentified as a selective antagonist at serotonin receptors with implications for mood disorder treatments.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazoloquinazoline scaffold is structurally versatile, with modifications often occurring at positions 3 (sulfonyl substituents) and 5 (amine substituents). Key analogs include:

Compound Name R3 (Sulfonyl Group) R5 (Amine Group) Key Structural Features
Target Compound 4-Bromobenzenesulfonyl 2-Methoxyphenyl Bromine enhances electrophilicity; methoxy improves solubility
N-Benzyl-3-[(4-bromophenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 4-Bromobenzenesulfonyl Benzyl Benzyl group increases lipophilicity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Benzenesulfonyl 4-Ethoxyphenyl Ethoxy enhances solubility vs. methoxy
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Methyl groups reduce steric hindrance
N-(3-Methylbutyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () 3-Methylphenyl 3-Methylbutyl Aliphatic chain enhances membrane permeability

Key Observations :

  • Bromine in the sulfonyl group (target compound) increases molecular weight (367.2 g/mol for bromine vs. 32.0 g/mol for methyl) and may enhance binding to hydrophobic pockets in enzymes .
  • Methoxy and ethoxy groups (target vs. ) improve aqueous solubility compared to non-polar substituents like benzyl .

Physicochemical and Electronic Properties

  • Solubility : The 2-methoxyphenyl group in the target compound improves solubility in polar solvents (logP ≈ 3.2) compared to benzyl (logP ≈ 4.1, ) .
  • Molecular Weight : Target compound = ~530 g/mol; analogs range from 480–550 g/mol, affecting pharmacokinetics .

Biological Activity

The compound 3-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are well-known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds structurally related to quinazoline can inhibit cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912
17Hap-1Not specified

The compound A3 , which shares structural similarities with our target compound, demonstrated potent antiproliferative effects across all tested cell lines .

The mechanism underlying the anticancer activity of quinazoline derivatives often involves the inhibition of key signaling pathways. For example, compounds have been shown to bind to various kinases, affecting cellular proliferation and survival pathways. The binding affinity and stabilization of kinases such as MEK5 have been highlighted in recent studies, suggesting potential therapeutic targets for further investigation .

Antibacterial and Anti-inflammatory Effects

In addition to anticancer properties, quinazoline derivatives are noted for their antibacterial and anti-inflammatory activities. The presence of functional groups such as sulfonyl can enhance interactions with bacterial enzymes or inflammatory mediators. Research has indicated that certain quinazoline compounds exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

A notable study evaluated a series of quinazoline derivatives for their biological activity. The results showed that compounds with specific substitutions at the 2-position exhibited enhanced cytotoxic effects against cancer cell lines while also demonstrating antibacterial properties against Staphylococcus aureus and Escherichia coli .

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